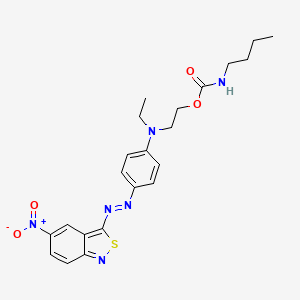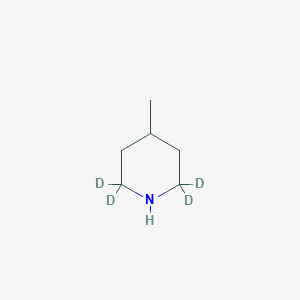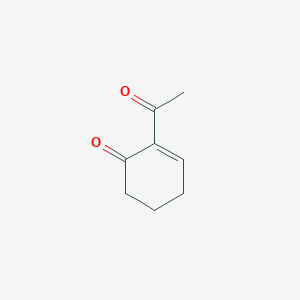
2-Acetyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H10O2 It is a β-diketone that exhibits unique chemical properties due to its conjugated system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-cyclohexen-1-one can be achieved through several methods. One common method involves the α,β-dehydrogenation of β-dicarbonyl compounds by selenoxide elimination. This process includes the following steps :
- Formation of 2-acetyl-2-phenylselenocyclohexanone by reacting 2-acetylcyclohexanone with benzeneselenenyl chloride in the presence of sodium hydride.
- Oxidation of 2-acetyl-2-phenylselenocyclohexanone using hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as enol forms and substituted cyclohexenones .
Applications De Recherche Scientifique
2-Acetyl-2-cyclohexen-1-one has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 2-Acetyl-2-cyclohexen-1-one involves its ability to participate in various chemical reactions due to its conjugated system. The compound can act as an electrophile in addition reactions, facilitating the formation of new chemical bonds. Its molecular targets and pathways depend on the specific reactions and conditions involved .
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-one: A closely related compound with similar chemical properties but lacking the acetyl group.
2-Acetylcyclohexanone: Another related compound with a different arrangement of functional groups.
Uniqueness: 2-Acetyl-2-cyclohexen-1-one is unique due to its β-diketone structure and conjugated system, which confer distinct reactivity and versatility in chemical synthesis .
Propriétés
Numéro CAS |
52784-38-0 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-acetylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h4H,2-3,5H2,1H3 |
Clé InChI |
WPPICOJLYJPLLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
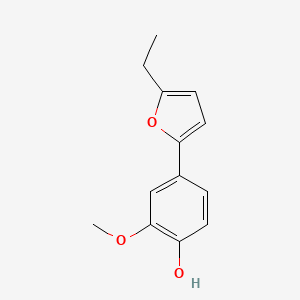
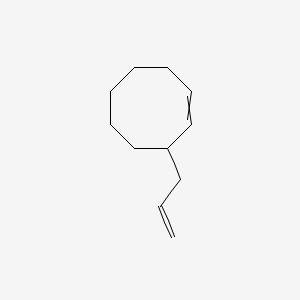

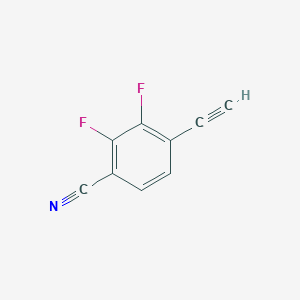
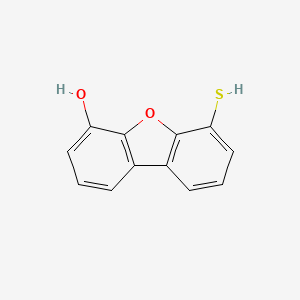
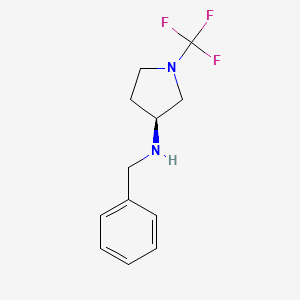
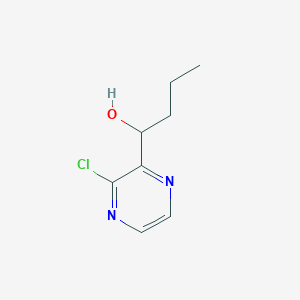

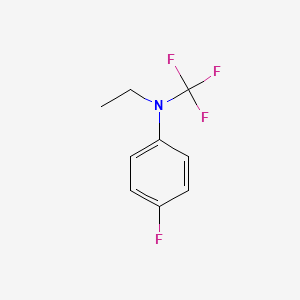
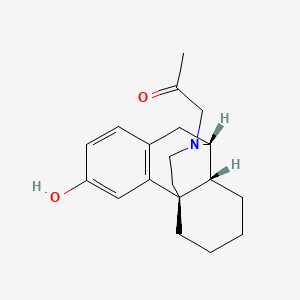
![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
